
N-3-isoxazolyl-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-3-phenoxybenzamide (IPB) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. IPB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用机制
N-3-isoxazolyl-3-phenoxybenzamide exerts its inhibitory effect on protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular CK2 activity. The inhibition of CK2 activity by this compound has been shown to result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CK2 activity, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components. This compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of using N-3-isoxazolyl-3-phenoxybenzamide in lab experiments is its ability to selectively inhibit the activity of CK2, making it a valuable tool in the study of CK2-mediated cellular processes. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and potency.
未来方向
There are several future directions for research on N-3-isoxazolyl-3-phenoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various biological processes, including cancer development and progression. Additionally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. The synthesis method of this compound involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid, which is then treated with sodium hydroxide and isoxazole to yield this compound. Despite its limitations, this compound has the potential to be a valuable therapeutic agent for cancer treatment and warrants further investigation.
合成方法
The synthesis of N-3-isoxazolyl-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid. This intermediate is then treated with sodium hydroxide and isoxazole to yield this compound. The purity of this compound can be improved through recrystallization using a suitable solvent.
科学研究应用
N-3-isoxazolyl-3-phenoxybenzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of protein kinase CK2, a key regulator of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUVKTBPAJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)
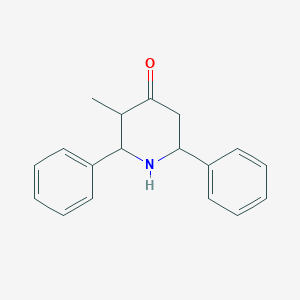
![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
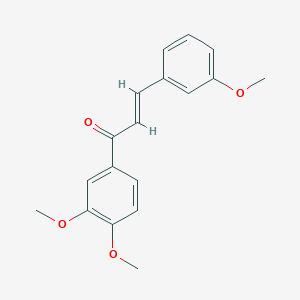
![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)

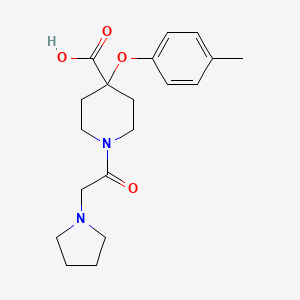
![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
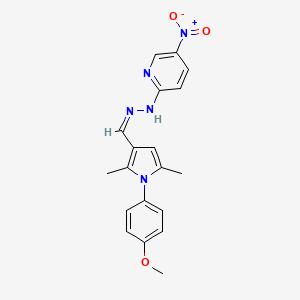
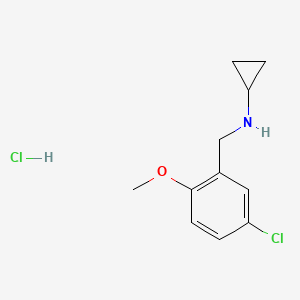
![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)